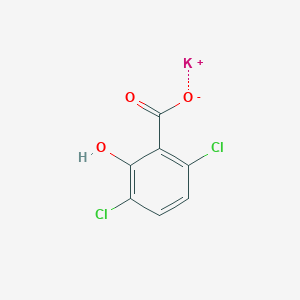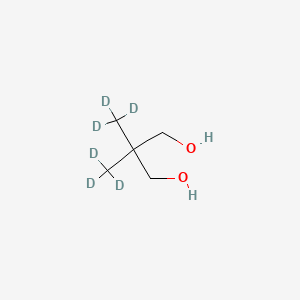
methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group and a methylbutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride typically involves the reaction of dimethylamine with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of microwave heating has been explored to improve reaction efficiency and reduce impurities . This method allows for uniform heating and can significantly shorten reaction times compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylaminoethyl chloride hydrochloride: Similar in structure but with different functional groups and reactivity.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group, used as a green solvent.
Uniqueness
Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride is unique due to its specific structural configuration and the presence of both a dimethylamino group and a methylbutenoate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (E)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(8(10)11-4)5-6-9(2)3;/h5H,6H2,1-4H3;1H/b7-5+; |
InChI Key |
AUSOXJBHEOBKFC-GZOLSCHFSA-N |
Isomeric SMILES |
C/C(=C\CN(C)C)/C(=O)OC.Cl |
Canonical SMILES |
CC(=CCN(C)C)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid](/img/structure/B12311730.png)
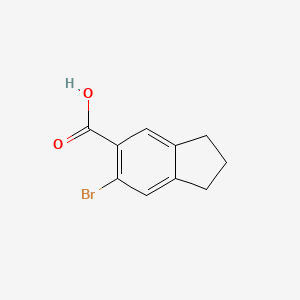
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)

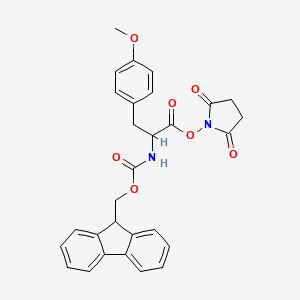

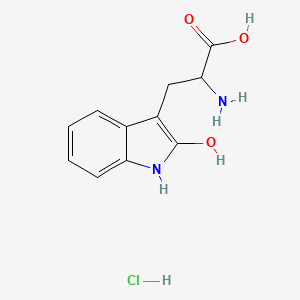
![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)


![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)
